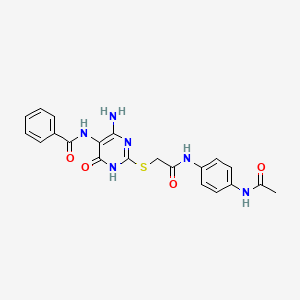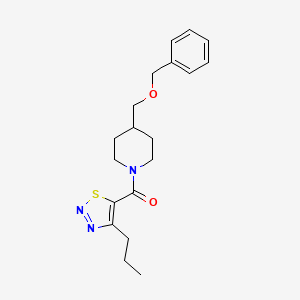
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Scientific Research Applications
Structural Characterization and Theoretical Calculations
- The synthesis and structural characterization of piperidin-4-yl methanone derivatives have been extensively studied. For example, a compound with a similar structure was characterized by spectroscopic techniques and single crystal X-ray diffraction studies, revealing the piperidine ring adopts a chair conformation and exhibits both inter and intra-molecular hydrogen bonds. Theoretical calculations, including density functional theory (DFT), were employed to optimize the structural coordinates, further substantiating the experimental findings. This research underscores the significance of detailed structural analysis in understanding the chemical and physical properties of such compounds (Karthik et al., 2021).
Molecular Aggregation and Solvent Effects
- Studies on similar thiadiazolyl derivatives have explored the effects of solvent on molecular aggregation, indicating significant differences in fluorescence emission spectra and circular dichroism (CD) spectra in various solvents. This suggests that the substituent group structure on the molecule significantly affects aggregation interactions, a critical factor in designing compounds with specific optical properties for applications in material science and photophysics (Matwijczuk et al., 2016).
Antimicrobial Activity
- The antimicrobial activity of piperidin-4-yl methanone oxime derivatives, which share a core structure with the compound of interest, was evaluated against various pathogenic bacterial and fungal strains. Certain derivatives exhibited significant antimicrobial activity, highlighting the potential of such compounds in the development of new antimicrobial agents. This research points to the broader applicability of piperidinyl methanone derivatives in addressing resistance to existing antimicrobial drugs (Mallesha & Mohana, 2014).
Synthesis and Optimization for Biological Activities
- The synthesis and optimization of biological activities in a series of compounds involving piperidinyl methanone structures have been a focus of research, aiming at identifying novel therapeutic agents. For instance, derivatives exhibiting potent antitubercular activity were synthesized, with some showing significant efficacy against Mycobacterium tuberculosis strains, including multidrug-resistant strains. These studies underscore the importance of structural modification and optimization in enhancing biological activity and developing effective therapeutic agents (Bisht et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Given the presence of a piperidine moiety, it is possible that this compound may interact with its targets in a manner similar to other piperidine derivatives . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . .
properties
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-6-17-18(25-21-20-17)19(23)22-11-9-16(10-12-22)14-24-13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBHFVAISWVXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

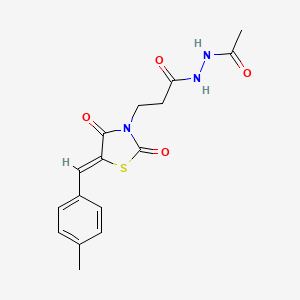
![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)
![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)

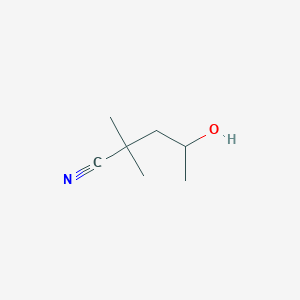
![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

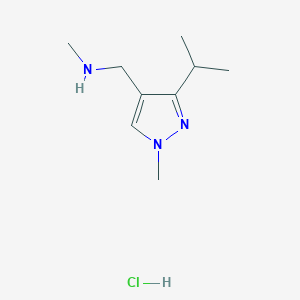
![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)
![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)
![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)
![2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2473882.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)
